molecular formula C9H9Cl3O3S B13033879 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate

Cat. No.: B13033879
M. Wt: 303.6 g/mol
InChI Key: RLMONYZNSJOXOH-SECBINFHSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This designation adheres to the substitutive nomenclature rules, prioritizing the methanesulfonate ester as the principal functional group. The parent structure is derived from ethane, with substituents enumerated to assign locants systematically:

  • A chloro group at position 2 of the ethyl chain.
  • A 2,4-dichlorophenyl group at position 1 of the ethyl chain.
  • A methanesulfonate group (-OSO₂CH₃) esterified to the hydroxyl group of the ethanol derivative.

The structural formula (Figure 1) highlights the chiral center at the ethyl carbon bearing the methanesulfonate and chloro groups. The S-configuration of this stereogenic center is explicitly denoted in the compound’s name.

SMILES Notation :
The Simplified Molecular-Input Line-Entry System (SMILES) representation further elucidates the stereochemistry:
C[S](=O)(=O)O[C@H](CCl)C1=C(Cl)C=C(Cl)C=C1
The @ symbol indicates the absolute configuration (S) of the chiral center.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number uniquely identifying this compound is 229334-55-8 . This identifier is consistent across major chemical databases, ensuring unambiguous referencing.

Molecular Formula :
Empirical analysis confirms the molecular formula C₉H₉Cl₃O₃S , corresponding to:

  • 9 carbon atoms.
  • 9 hydrogen atoms.
  • 3 chlorine atoms.
  • 3 oxygen atoms.
  • 1 sulfur atom.

Molecular Weight :
The calculated molecular weight is 303.59 g/mol , derived from the atomic masses of constituent elements.

Property Value
CAS Registry Number 229334-55-8
Molecular Formula C₉H₉Cl₃O₃S
Molecular Weight 303.59 g/mol
IUPAC Name This compound
SMILES CS(=O)OC@HC1=C(Cl)C=C(Cl)C=C1

Synonymous Designations in Chemical Databases

This compound is cataloged under varied synonymous names across chemical registries, reflecting contextual naming conventions:

  • BLD Pharm : this compound.
  • Matrix Fine Chemicals : 2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (omitting stereochemical descriptor).
  • IUPAC Synonyms : [2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate.

These synonyms often arise from differences in database entry protocols, particularly regarding stereochemical specificity. However, the CAS number 229334-55-8 remains the definitive identifier.

Stereochemical Designation of the Chiral Center

The chiral center at position 1 of the ethyl chain (bonded to the methanesulfonate group) exhibits S-configuration , as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents are prioritized as follows:

  • Methanesulfonate group (-OSO₂CH₃): Highest priority due to sulfur’s atomic number.
  • 2,4-Dichlorophenyl group : Aromatic ring with two chlorine atoms.
  • Chloro group (-Cl): Higher priority than hydrogen.
  • Hydrogen atom : Lowest priority.

When oriented with the lowest-priority hydrogen facing away, the remaining substituents (methanesulfonate → dichlorophenyl → chloro) form a counterclockwise sequence , corresponding to the S-enantiomer .

Stereochemical Representation :

           OSO₂CH₃  
             |  
Cl⁻ - C*(S) - C₆H₃Cl₂  
             |  
             H  

This configuration is critical for the compound’s reactivity and role in enantioselective synthesis, particularly in antifungal drug intermediates.

Properties

Molecular Formula

C9H9Cl3O3S

Molecular Weight

303.6 g/mol

IUPAC Name

[(1S)-2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate

InChI

InChI=1S/C9H9Cl3O3S/c1-16(13,14)15-9(5-10)7-3-2-6(11)4-8(7)12/h2-4,9H,5H2,1H3/t9-/m1/s1

InChI Key

RLMONYZNSJOXOH-SECBINFHSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H](CCl)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CS(=O)(=O)OC(CCl)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Route

The general synthetic approach involves the following steps:

  • Starting Material : (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is used as the precursor alcohol.

  • Sulfonylation Reaction : The alcohol is reacted with methanesulfonyl chloride in the presence of a base, typically triethylamine, to form the methanesulfonate ester.

  • Solvent System : Dichloromethane is commonly used as the reaction solvent, often in combination with n-hexane in subsequent crystallization steps.

  • Reaction Conditions : The reaction is conducted at low temperatures (0 to 5 °C) to control the rate and selectivity of the sulfonation.

  • Workup and Purification : After reaction completion, the mixture is quenched with water, and the organic phase is washed sequentially with aqueous hydrochloric acid, saturated sodium bicarbonate, and water to remove impurities. The product is then concentrated and crystallized by adding n-hexane and cooling to 10–20 °C, yielding purified crystalline (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate.

Detailed Reaction Procedure

Step Description Conditions/Notes
i) Dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol in dichloromethane Concentration adjusted to maintain mass ratio with solvents
ii) Add triethylamine to the solution Acts as base to scavenge HCl formed
iii) Add methanesulfonyl chloride dropwise over 0.5–1 hour Temperature maintained at 0–5 °C
iv) Stir for additional 10–20 minutes post addition Ensures reaction completion
v) Quench with water and separate organic phase Removes aqueous soluble impurities
vi) Wash organic phase with HCl, saturated NaHCO3, and water Purification steps
vii) Concentrate organic phase by distillation Prepares for crystallization
viii) Add n-hexane slowly, maintaining mass ratio 1:(0.7–2.0) with product Facilitates crystallization
ix) Cool to 10–20 °C and filter crystals Isolates pure product

The molar ratio of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol to methanesulfonyl chloride is typically maintained between 1:1.0 and 1:1.1 to ensure complete conversion without excess reagent.

Reaction Stoichiometry and Solvent Ratios

Component Molar Ratio / Mass Ratio Purpose
(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol 1 Starting material
Methanesulfonyl chloride 1.0–1.1 equiv Sulfonylating agent
Triethylamine Slight excess (approx. 1.1 equiv) Acid scavenger
Dichloromethane Solvent, mass ratio ~ 0.05–0.2 relative to product Reaction medium
n-Hexane Added post-reaction, mass ratio 0.7–2.0 relative to product Crystallization solvent

Yield and Purity

The reported yields for this preparation method are typically high, around 90–93%, with product purity exceeding 99% after crystallization and purification.

Alternative or Supporting Methods

While the primary method involves chemical sulfonylation, enzymatic synthesis of the precursor alcohol (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been reported using engineered alcohol dehydrogenases, providing an efficient route to the chiral starting material. This biocatalytic approach enhances enantiomeric purity and sustainability but is upstream of the sulfonation step.

  • Summary Table of Preparation Parameters
Parameter Value/Range Comments
Starting alcohol (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol Chiral precursor
Sulfonylating agent Methanesulfonyl chloride 1.0–1.1 equiv
Base Triethylamine Slight excess
Solvent Dichloromethane Reaction medium
Temperature 0–5 °C during addition; 10–20 °C for crystallization Controls reaction rate and crystallization
Addition time 0.5–1 hour for MsCl Dropwise addition
Stirring time post-addition 10–20 minutes Ensures completion
Washing sequence HCl (aqueous), saturated NaHCO3, water Purification
Crystallization solvent n-Hexane Added slowly post concentration
Yield ~90–93% High efficiency
Purity >99% After crystallization
  • Research Findings and Notes
  • The sulfonylation reaction is highly selective for the primary alcohol group, producing the methanesulfonate ester without significant side reactions under controlled low-temperature conditions.

  • The use of triethylamine is critical to neutralize the hydrogen chloride generated, preventing side reactions and facilitating smooth conversion.

  • The solvent system and crystallization protocol are optimized to maximize product purity and facilitate isolation of crystalline material, which is important for downstream pharmaceutical applications.

  • The compound serves as a key intermediate in the synthesis of antifungal agents such as luliconazole, where its stereochemistry and purity directly influence the efficacy of the final pharmaceutical product.

  • Enzymatic synthesis of the chiral alcohol precursor using mutant alcohol dehydrogenases from Lactobacillus kefir can enhance the overall synthetic route's sustainability and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

Scientific Research Applications

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a chemical compound primarily used as an intermediate in the synthesis of pharmaceutical products, particularly antifungal agents. It possesses a unique structure featuring a chloro group, a dichlorophenyl moiety, and a methanesulfonate functional group. The molecular formula is C9H9Cl3O3S, and it has a molecular weight of approximately 303.6 g/mol.

Pharmaceutical Applications

This compound is a key building block in the synthesis of antifungal medications such as luliconazole.

  • Luliconazole Synthesis this compound serves as an intermediate in the production of luliconazole, an antifungal agent effective against dermatophytes and other fungal pathogens. Luliconazole's mechanism of action involves inhibiting the ergosterol biosynthesis pathway in fungi, which is crucial for fungal cell membrane integrity.
  • Other potential uses The compound's structure allows for selective reactions that are pivotal in producing pharmaceuticals tailored for treating fungal infections. Common reagents for these reactions include bases like sodium hydroxide and various amines, depending on the desired product.

Comparison with Related Compounds

CompoundStructural FeaturesUnique Properties
2-Chloro-1-(2,4-dichlorophenyl)ethanolHydroxyl group instead of methanesulfonatePrecursor to this compound
2-Bromo-1-(2,4-dichlorophenyl)ethanoneBromine instead of chlorineUsed in various organic syntheses but lacks antifungal application
LuliconazoleContains this compound as an intermediateActive antifungal agent with established clinical use

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can result in the inhibition of enzyme activity or alteration of protein function, which is useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 162427-79-4 C₈H₆Cl₃O Chloroethyl, dichlorophenyl, alcohol Precursor to methanesulfonate ester
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Not provided C₈H₆Cl₃O Chloroethyl, dichlorophenyl, alcohol Less pharmacologically active isomer
Chlorfenvinphos (organophosphate) 470-90-6 C₁₂H₁₄Cl₃O₄P Dichlorophenyl, phosphate ester Pesticide (insecticide/acaricide)
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S Sulfonate, alkene Industrial monomer

Physicochemical Properties

  • Solubility : The methanesulfonate derivative exhibits lower water solubility than its alcohol precursor but higher solubility in organic solvents. CDs or Tween 80 are often added to improve solubility during biocatalysis .
  • Stability : Methanesulfonate esters are more stable under storage than phosphate esters (e.g., chlorfenvinphos), which degrade hydrolytically .

Key Research Findings

Enantioselective Synthesis : Biocatalytic routes using Acinetobacter sp. achieve superior ee (>99%) compared to chemical methods (racemic mixtures) .

Cyclodextrin Enhancement : Addition of methyl-β-cyclodextrin (MCD) increases CPE solubility by 40%, boosting yield in C. saturnus-mediated reductions .

Toxicity Contrast : While chlorfenvinphos has acute neurotoxicity, the methanesulfonate intermediate poses minimal occupational hazards when handled under GMP guidelines .

Biological Activity

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its applications and mechanisms of action.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₉Cl₃O₃S
  • Molecular Weight : 303.6 g/mol
  • XLogP3 : 3
  • Topological Polar Surface Area : 51.8 Ų
  • Heavy Atom Count : 16

These properties indicate a relatively complex structure, which may influence its interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.

Inhibition Studies

Recent studies have demonstrated that derivatives of sulfonamide-based carbamates exhibit selective inhibition of AChE and BChE. For instance, a study reported that certain derivatives had IC₅₀ values significantly lower than those of standard inhibitors like rivastigmine, suggesting a potent inhibitory effect on cholinesterases .

CompoundIC₅₀ (µM)Selectivity Index (SI)
Compound 5c8.5210
Compound 5j6.5734
Rivastigmine112.21-

This table illustrates the effectiveness of various compounds compared to rivastigmine, highlighting the potential of this compound and its derivatives in therapeutic applications.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study involving animal models showed that cholinesterase inhibitors could mitigate cognitive decline associated with neurodegenerative diseases such as Alzheimer's . The mechanism was attributed to enhanced cholinergic neurotransmission and reduced oxidative stress.

Toxicological Assessments

While exploring the biological activity, it is essential to consider the toxicological profile. Studies have reported that high doses of chlorinated compounds can lead to adverse effects, including neurotoxicity and potential carcinogenicity . Therefore, understanding the dose-response relationship is critical for evaluating safety in therapeutic contexts.

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